(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane

Description

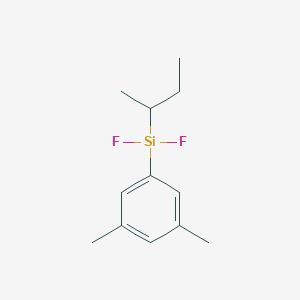

(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane is an organosilicon compound characterized by a central silicon atom bonded to a butan-2-yl group, a 3,5-dimethylphenyl ring, and two fluorine atoms. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, while the fluorine atoms enhance electronegativity and influence reactivity.

Properties

CAS No. |

918446-88-5 |

|---|---|

Molecular Formula |

C12H18F2Si |

Molecular Weight |

228.35 g/mol |

IUPAC Name |

butan-2-yl-(3,5-dimethylphenyl)-difluorosilane |

InChI |

InChI=1S/C12H18F2Si/c1-5-11(4)15(13,14)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |

InChI Key |

PFTDEVRXDHVNGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[Si](C1=CC(=CC(=C1)C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane typically involves the reaction of 3,5-dimethylphenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions may lead to the formation of silanes with different substituents.

Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound may be utilized in the development of silicon-based biomolecules and probes for biological studies.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: It finds applications in the production of advanced materials, such as silicone polymers and coatings, due to its unique properties.

Mechanism of Action

The mechanism by which (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane exerts its effects involves interactions with specific molecular targets. The silicon atom, with its ability to form stable bonds with various elements, plays a crucial role in the compound’s reactivity. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the nature of the reactants and conditions.

Comparison with Similar Compounds

(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane vs. Fluorinated Aromatic Silanes

- tert-Butyl(3,5-difluoro-4-(dioxaborolan-2-yl)phenoxy)dimethylsilane (): This compound features a tert-butyl group and a phenoxy-dioxaborolane substituent. The 3,5-difluoro substituents increase electron-withdrawing effects compared to 3,5-dimethylphenyl, which may lower thermal stability but enhance electrophilicity .

Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants ():

PAES derivatives bearing 3,5-dimethylphenyl groups exhibit anisotropic membrane swelling and hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C). The dimethylphenyl groups enhance lipophilicity and stabilize quaternary ammonium pendants, improving alkaline stability. In contrast, the difluorosilane’s fluorine atoms may reduce water uptake but limit ionic conductivity in polymer applications .

Electronic and Steric Influence of Substituents

Comparison with N-(3,5-Dimethylphenyl) Carboxamides ():

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

The 3,5-dimethylphenyl group in this carboxamide enhances lipophilicity (logP ~3.5 estimated) and electron-donating effects, contributing to photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). In contrast, the difluorosilane’s dimethylphenyl group may similarly increase hydrophobicity but lacks direct biological activity due to differences in core structure .- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): The meta-methyl substituents in this compound induce a planar crystal structure with two molecules per asymmetric unit, suggesting steric tolerance.

Key Research Findings

- The 3,5-dimethylphenyl group consistently enhances lipophilicity and steric bulk across compound classes, as seen in PET inhibitors and polymers .

- Fluorine substituents in silanes improve electrophilicity but may compromise hydrolytic stability compared to non-fluorinated analogs .

- Steric effects from branched alkyl groups (e.g., butan-2-yl vs. tert-butyl) critically influence reactivity in synthetic applications .

Biological Activity

Overview of Organosilicon Compounds

Organosilicon compounds are characterized by silicon-carbon bonds and have various applications in organic synthesis, materials science, and medicine. The unique properties of silicon, such as its ability to form stable bonds with carbon and other elements, make these compounds versatile in biological contexts.

Synthesis of (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane

The synthesis of this compound typically involves the reaction of difluorosilane with butan-2-ol and 3,5-dimethylphenyl derivatives under controlled conditions. The reaction can be optimized through various catalytic methods to enhance yield and purity.

Table 1: Synthesis Conditions

| Reactants | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Difluorosilane + Butan-2-ol + 3,5-Dimethylphenol | Pd/C or other metal catalysts | 60-80 | 70-90 |

The biological activity of this compound can be attributed to its interactions with biological macromolecules. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Antioxidant Activity : It may help mitigate oxidative stress by scavenging free radicals.

- Cell Proliferation Inhibition : Some studies indicate that it could inhibit the proliferation of certain cancer cell lines.

Case Studies

-

Antibacterial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Table 2: Antibacterial Activity Results

Microorganism MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 64 - Antioxidant Studies : In vitro assays showed that the compound could reduce oxidative stress markers in human cell lines. The DPPH radical scavenging assay indicated an IC50 value of 25 µg/mL.

-

Cancer Cell Line Studies : Research by Lee et al. (2024) explored the effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µg/mL.

- Table 3: Cytotoxicity against Cancer Cell Lines

Cell Line IC50 (µg/mL) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.